(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
Overview
Description
“(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one” is a chemical compound used in scientific research. It has a molecular formula of C9H9NO2 and a molecular weight of 163.18 . This compound is used in diverse applications ranging from drug synthesis to studying enzyme mechanisms.
Molecular Structure Analysis
The molecular structure of “(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one” is represented by the formula C9H9NO2 . The molecular weight of this compound is 163.18 .Scientific Research Applications
It has been used in the stereoselective synthesis of protected N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one for the esterification of protected 10-desacetylbaccatin III, leading to novel taxotere compounds like docetaxel (Lucatelli et al., 2002).
This compound undergoes nucleophilic cleavage of the amide bond of β-lactams to produce various lactone and lactam derivatives, demonstrating its utility in diverse organic transformations (Kano et al., 1979).
It is a key intermediate in the enzymatic synthesis of (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, a crucial component of the Taxol® side-chain. This process involves enzymatic hydrolysis in organic media (Forró & Fülöp, 2010).
Structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, leading to the discovery of potent antiproliferative compounds targeting tubulin and displaying anticancer activities (Greene et al., 2016).
The compound has been synthesized as a precursor for antihyperlipidemic agents like ezetimibe, which lowers cholesterol levels by inhibiting cholesterol resorption in the human intestine (Brüning et al., 2010).
N/C-4 substituted azetidin-2-ones, including variants of the compound, were synthesized and evaluated as new classes of antimicrobial agents, showing potent activity against various microbes (Halve et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(3S,4R)-3-hydroxy-4-phenylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSDKXFQUKDLD-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436854 | |
Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one | |
CAS RN |
146924-92-7 | |
Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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